Glyoxal-hydroimidazolone isomer

Description

Structure

2D Structure

Properties

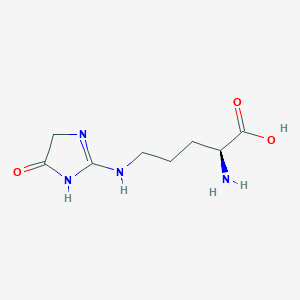

IUPAC Name |

(2S)-2-amino-5-[(5-oxo-1,4-dihydroimidazol-2-yl)amino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4O3/c9-5(7(14)15)2-1-3-10-8-11-4-6(13)12-8/h5H,1-4,9H2,(H,14,15)(H2,10,11,12,13)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNPMYKAKAHPOGD-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(=N1)NCCCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(=O)NC(=N1)NCCC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Formation Mechanism of Glyoxal-Hydroimidazolone Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation mechanism, quantitative analysis, and experimental protocols related to glyoxal-hydroimidazolone isomers. These isomers are significant advanced glycation end-products (AGEs) formed from the non-enzymatic reaction of glyoxal with arginine residues in proteins. Understanding this process is critical for research into aging, diabetes, neurodegenerative diseases, and for the development of therapeutic interventions.

The Core Formation Mechanism

The reaction between glyoxal and the guanidinium group of arginine is a multi-step process that leads to the formation of several hydroimidazolone isomers and related products. The reaction is initiated by the nucleophilic attack of the guanidinium group on one of the carbonyl carbons of glyoxal.

The key steps in the mechanism are:

-

Initial Adduct Formation : Glyoxal, a reactive dicarbonyl compound, readily reacts with the guanidino group of arginine residues. This initial reaction forms a reversible and unstable Schiff base intermediate.

-

Cyclization to Dihydroxyimidazolidine : The initial adduct rapidly cyclizes to form a five-membered ring structure, 5-(4,5-Dihydroxy-2-imino-1-imidazolidinyl)norvaline, commonly known as a dihydroxyimidazolidine.[1][2] This intermediate is considered the single primary product of the early reaction between arginine and glyoxal under physiological conditions.[1][2] The formation of this dihydroxyimidazolidine is reversible.[2]

-

Dehydration and Isomerization : The dihydroxyimidazolidine intermediate is the precursor to the more stable hydroimidazolone isomers. Through a series of dehydration and rearrangement reactions, it is converted into three main glyoxal-hydroimidazolone (G-H) isomers: G-H1, G-H2, and G-H3.[3]

-

Alternative Degradation Pathway : In a slower reaction, the dihydroxyimidazolidine intermediate can also degrade to form N(7)-carboxymethylarginine (CMA), which is a stable, ring-opened end-product.[1][2]

The formation of specific isomers can be influenced by reaction conditions. For the analogous reaction with methylglyoxal, MG-H1 is the major adduct under kinetic control (e.g., in short in-vitro incubations), while other isomers like MG-H2 may form over longer periods as the system approaches thermodynamic equilibrium.[4]

References

Unraveling the Enigma of the G-H1 Isomer: A Technical Deep Dive

The scientific community has yet to formally identify a specific molecule designated as the "G-H1 isomer" in publicly accessible chemical literature and databases. This term may represent an internal codename for a novel compound, a specific isomer of a known molecule that is not widely reported, or potentially a misnomer.

This technical guide, therefore, aims to provide a comprehensive framework for the characterization and analysis of a hypothetical "G-H1 isomer," drawing upon established principles of stereochemistry and pharmacological evaluation. The methodologies and data presentation formats outlined herein are designed to serve as a robust template for researchers and drug development professionals upon the definitive identification of the G-H1 isomer's chemical structure.

Section 1: Elucidating the Chemical Identity

A fundamental prerequisite to any in-depth analysis is the unambiguous determination of the G-H1 isomer's chemical structure. This involves a multi-pronged approach leveraging various analytical techniques.

Table 1: Physicochemical Properties of G-H1 Isomer

| Property | Value | Method |

| Molecular Formula | TBD | High-Resolution Mass Spectrometry (HRMS) |

| Molecular Weight | TBD | Mass Spectrometry |

| IUPAC Name | TBD | Nuclear Magnetic Resonance (NMR) Spectroscopy |

| Stereochemistry | TBD | X-ray Crystallography, NMR (NOESY/ROESY) |

| Melting Point | TBD | Differential Scanning Calorimetry (DSC) |

| Boiling Point | TBD | Thermogravimetric Analysis (TGA) |

| Solubility | TBD | High-Performance Liquid Chromatography (HPLC) |

| pKa | TBD | Potentiometric Titration |

TBD: To Be Determined

Experimental Protocols for Structural Characterization

1.1.1. High-Resolution Mass Spectrometry (HRMS):

-

Objective: To determine the precise elemental composition and molecular formula of the G-H1 isomer.

-

Methodology:

-

Dissolve a 1 mg/mL solution of the purified G-H1 isomer in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography system.

-

Employ a high-resolution mass analyzer (e.g., Orbitrap, FT-ICR) to measure the mass-to-charge ratio (m/z) with high accuracy.

-

Utilize software to calculate the elemental composition based on the exact mass measurement.

-

1.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To elucidate the connectivity of atoms and the three-dimensional structure of the G-H1 isomer.

-

Methodology:

-

Dissolve 5-10 mg of the G-H1 isomer in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Acquire a suite of NMR spectra, including ¹H, ¹³C, COSY, HSQC, and HMBC, on a high-field NMR spectrometer (e.g., 500 MHz or higher).

-

For stereochemical assignment, perform 1D or 2D Nuclear Overhauser Effect Spectroscopy (NOESY/ROESY) experiments to identify through-space correlations between protons.

-

1.1.3. X-ray Crystallography:

-

Objective: To obtain an unambiguous three-dimensional crystal structure of the G-H1 isomer.

-

Methodology:

-

Grow single crystals of the G-H1 isomer of suitable quality by slow evaporation, vapor diffusion, or cooling of a saturated solution.

-

Mount a selected crystal on a goniometer and expose it to a monochromatic X-ray beam.

-

Collect diffraction data and process it to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and stereochemical information.

-

Section 2: Biological Activity and Mechanism of Action

Understanding the biological effects of the G-H1 isomer is paramount for its potential therapeutic applications. This involves a series of in vitro and in vivo studies to determine its efficacy, potency, and mechanism of action.

Table 2: In Vitro Biological Activity of G-H1 Isomer

| Assay Type | Target | Parameter | Value (e.g., IC₅₀, EC₅₀, Kᵢ) |

| Binding Assay | TBD | Kᵢ | TBD |

| Functional Assay | TBD | EC₅₀ / IC₅₀ | TBD |

| Enzyme Inhibition | TBD | IC₅₀ | TBD |

| Cell Viability | TBD | CC₅₀ | TBD |

TBD: To Be Determined

Experimental Protocols for Biological Evaluation

2.1.1. Radioligand Binding Assay:

-

Objective: To determine the binding affinity (Kᵢ) of the G-H1 isomer to its molecular target.

-

Methodology:

-

Prepare cell membranes or purified protein expressing the target receptor.

-

Incubate the membranes/protein with a known radiolabeled ligand and varying concentrations of the unlabeled G-H1 isomer.

-

After reaching equilibrium, separate the bound and free radioligand using filtration.

-

Quantify the radioactivity of the bound ligand and calculate the Kᵢ value using competitive binding analysis.

-

2.1.2. Cell-Based Functional Assay:

-

Objective: To measure the functional activity (EC₅₀ for agonists, IC₅₀ for antagonists) of the G-H1 isomer.

-

Methodology:

-

Culture cells endogenously or recombinantly expressing the target of interest.

-

Treat the cells with a range of concentrations of the G-H1 isomer.

-

Measure a downstream signaling event indicative of target activation or inhibition (e.g., cAMP levels, calcium flux, reporter gene expression).

-

Plot the dose-response curve and determine the EC₅₀ or IC₅₀ value.

-

Section 3: Signaling Pathways and System-Level Effects

The interaction of the G-H1 isomer with its target can trigger a cascade of intracellular signaling events. Mapping these pathways is crucial for understanding its cellular and physiological effects.

Hypothetical Signaling Pathway for a G-Protein Coupled Receptor (GPCR) Target

Caption: Hypothetical GPCR signaling cascade initiated by the G-H1 isomer.

Experimental Workflow for Pathway Elucidation

Caption: Experimental workflow for elucidating the signaling pathway of the G-H1 isomer.

Conclusion

While the specific identity of the "G-H1 isomer" remains to be clarified, this guide provides a comprehensive and standardized framework for its chemical and biological characterization. The presented tables, experimental protocols, and visualizations offer a clear roadmap for researchers to systematically investigate this putative molecule. Upon the disclosure of the G-H1 isomer's structure, this document can be populated with empirical data to create a complete and invaluable technical resource for the scientific and drug development communities. Further investigation is contingent on the precise identification of the compound .

An In-depth Technical Guide to Glyoxal-Derived DNA Adducts: Discovery, Significance, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Glyoxal, a reactive dicarbonyl compound formed both endogenously and from exogenous sources, readily reacts with cellular macromolecules, including DNA. The resulting glyoxal-derived DNA adducts are a significant source of genomic instability and have been implicated in the pathogenesis of numerous diseases, including cancer, diabetes, and neurodegenerative disorders. This technical guide provides a comprehensive overview of the discovery, formation, and biological significance of these adducts. It details the experimental protocols for their detection and quantification, summarizes key quantitative data, and illustrates the cellular signaling pathways involved in the response to this form of DNA damage. This document is intended to serve as a valuable resource for researchers and professionals in the fields of molecular biology, toxicology, and drug development.

Discovery and Formation of Glyoxal-Derived DNA Adducts

Glyoxal is produced endogenously as a byproduct of carbohydrate, lipid, and amino acid metabolism.[1][2] Exogenous sources include food, beverages, and environmental pollutants like cigarette smoke.[1] Its electrophilic nature allows it to react with the nucleophilic centers in DNA, primarily targeting the N7 and exocyclic amino groups of guanine, as well as adenine and cytosine bases.[3]

The reaction of glyoxal with deoxyguanosine (dG) yields several adducts, with the most prominent being the cyclic 1,N²-glyoxal-dG adduct. This adduct is relatively unstable and can rearrange to form the more stable N²-carboxymethyl-deoxyguanosine (N²-CMdG).[4] Glyoxal can also induce the deamination of deoxycytidine (dC) to deoxyuridine (dU).[3] Furthermore, due to its bifunctional nature, glyoxal can form DNA-DNA cross-links, such as dG-glyoxal-dC (GgC), dG-glyoxal-dG (GgG), and dG-glyoxal-dA (GgA), as well as DNA-protein cross-links (DPCs).[3][5]

Biological Significance of Glyoxal-Derived DNA Adducts

Mutagenicity and Genotoxicity

Glyoxal-derived DNA adducts are mutagenic and contribute to genomic instability. The predominant mutations induced by glyoxal are single-base substitutions, with a strong preference for G:C base pairs.[5][6] The most frequent mutations observed are G:C→T:A and G:C→C:G transversions.[6][7] These adducts can also lead to DNA strand breaks and are cytotoxic.[8] The accumulation of this DNA damage is associated with aging and the progression of various diseases.

Role in Human Diseases

The presence of glyoxal-derived DNA adducts has been linked to several human pathologies:

-

Cancer: Increased levels of glyoxal and its DNA adducts are found in various cancer tissues.[9] The mutagenic nature of these adducts can contribute to the initiation and progression of cancer by causing mutations in critical genes.[5][10]

-

Diabetes: Elevated glyoxal levels are a hallmark of diabetes, leading to an increased burden of DNA damage.[1] This can contribute to diabetic complications.

-

Neurodegenerative Diseases: Accumulation of glyoxal-derived adducts has been observed in the brains of patients with neurodegenerative diseases like Alzheimer's disease, suggesting a role in neuronal damage and cognitive decline.[11][12]

Quantitative Data on Glyoxal-Derived DNA Adducts

The following tables summarize the quantitative levels of various glyoxal-derived DNA adducts and their mutagenic potential as reported in the literature.

| Adduct Type | Tissue/Cell Type | Condition | Adduct Level (adducts per 10⁸ nucleotides) | Reference |

| dG-gx-dC | Human Placental DNA | Normal | 2.49 | [13] |

| dG-gx-dG | Human Placental DNA | Normal | 1.26 | [13] |

| dG-gx-dA | Human Placental DNA | Normal | 3.50 | [13] |

| dG-G (imidazopurinone) | Human Mononuclear Leukocytes | Normal | 159 ± 8 | [8] |

| N²-CMdG | Rat Liver | 1-26 months of age | Increase from ~100 to ~300 | [14] |

| N²-CMdG | Rat Heart | 1-26 months of age | Increase from ~150 to ~225 | [14] |

| N²-ethyl-dGuo (from acetaldehyde) | Human Liver | Normal (n=12) | 53,400 ± 24,500 | [15] |

| Acrolein-dG adducts (AdG) | Human Gingival Tissue | Smokers (n=11) | 136,000 ± 90,000 | [6] |

| Acrolein-dG adducts (AdG) | Human Gingival Tissue | Non-smokers (n=12) | 46,000 ± 26,000 | [6] |

| Crotonaldehyde-dG adducts (CdG) | Human Gingival Tissue | Smokers (n=11) | 225,000 ± 170,000 | [6] |

| Crotonaldehyde-dG adducts (CdG) | Human Gingival Tissue | Non-smokers (n=12) | 37,000 ± 47,000 | [6] |

| Mutation Type | Experimental System | Frequency | Reference |

| Single-base substitutions | Shuttle vector in mammalian cells | 48% of total mutations | [5][6] |

| G:C→T:A transversions | Shuttle vector in mammalian cells | 48% of single-base substitutions | [5][6] |

| G:C→C:G transversions | Shuttle vector in mammalian cells | 23% of single-base substitutions | [5][6] |

| G:C→A:T transitions | Shuttle vector in mammalian cells | 13% of single-base substitutions | [5][6] |

| Multi-base deletions | Shuttle vector in mammalian cells | 32% of total mutations | [5] |

Experimental Protocols

Quantification of Glyoxal-DNA Adducts by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of DNA adducts.

5.1.1 DNA Isolation and Digestion

-

DNA Extraction: Isolate genomic DNA from tissues or cells using a commercial kit or standard phenol-chloroform extraction, including antioxidants like desferrioxamine and butylated hydroxytoluene to prevent adventitious damage.[14]

-

Enzymatic Hydrolysis:

-

To 10 µg of DNA, add a solution containing 10 U of benzonase, 5 U of DNAse I, 17 U of alkaline phosphatase, and 0.1 U of phosphodiesterase I in a buffer of 10 mM Tris-HCl (pH 8) with 1 mM MgCl₂.[14]

-

Add stable isotope-labeled internal standards (e.g., [¹⁵N₅]-N²-CMdG) for accurate quantification.[14]

-

Incubate the mixture overnight at 37°C to digest the DNA into individual nucleosides.[14]

-

5.1.2 LC-MS/MS Analysis

-

Chromatographic Separation: Separate the digested nucleosides using a reversed-phase C18 column with a gradient of mobile phases, typically water with a small percentage of formic acid (Mobile Phase A) and an organic solvent like acetonitrile or methanol with formic acid (Mobile Phase B).

-

Mass Spectrometric Detection:

-

Use a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode for targeted analysis.[14]

-

For N²-CMdG, the precursor ion is m/z 326 and the product ion is m/z 210.[14] For the [¹⁵N₅]-N²-CMdG internal standard, the transition is m/z 331 → m/z 215.[14]

-

Quantify the adduct levels by comparing the peak area of the analyte to that of the internal standard.

-

Detection of DNA-Protein Crosslinks (DPCs) by K-SDS Assay

The potassium-sodium dodecyl sulfate (K-SDS) precipitation assay is a simple and sensitive method for detecting DPCs.[7]

-

Cell Lysis: Lyse approximately 1 x 10⁶ cells with 1-2% sodium dodecyl sulfate (SDS).[16]

-

DNA Shearing: Shear the genomic DNA by freeze-thaw cycles, sonication, or vortexing.[16]

-

Precipitation:

-

Separation and Quantification:

-

Centrifuge the sample to pellet the precipitated protein-DNA complexes. The supernatant will contain free DNA.[16]

-

Wash the pellet multiple times.[16]

-

Quantify the amount of DNA in both the pellet (DPC-containing) and the supernatant (free DNA) using a fluorescent DNA-binding dye like PicoGreen.[16]

-

The amount of DPCs is expressed as the ratio of DNA in the pellet to the total DNA (pellet + supernatant).[16]

-

Cellular Signaling and Repair Pathways

The presence of glyoxal-derived DNA adducts triggers a complex cellular response involving DNA damage signaling and repair pathways.

Glyoxal Detoxification

The primary defense against glyoxal is the glyoxalase system, which consists of two enzymes, Glyoxalase 1 (GLO1) and Glyoxalase 2 (GLO2). This system converts glyoxal into the non-toxic D-lactate.[1]

References

- 1. Methylglyoxal and Its Adducts: Induction, Repair, and Association with Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. LC-MS/MS for Assessing the Incorporation and Repair of N2-Alkyl-2′-deoxyguanosine in Genomic DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Glyoxal and methylglyoxal trigger distinct signals for map family kinases and caspase activation in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Dual-Role of Methylglyoxal in Tumor Progression – Novel Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1,N2-propanodeoxyguanosine adducts: potential new biomarkers of smoking-induced DNA damage in human oral tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A simple, sensitive assay to detect DNA-protein crosslinks in intact cells and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Protein and nucleotide damage by glyoxal and methylglyoxal in physiological systems - role in ageing and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Glyoxalase 1 as a Therapeutic Target in Cancer and Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Dual roles of methylglyoxal in cancer [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. Role of Methylglyoxal in Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. Identification of an acetaldehyde adduct in human liver DNA and quantitation as N2-ethyldeoxyguanosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. A Simple, Rapid, and Quantitative Assay to Measure Repair of DNA-protein Crosslinks on Plasmids Transfected into Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Glyoxal-Hydroimidazolone in Protein Glycation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein glycation, a non-enzymatic post-translational modification, is a key process implicated in aging and the pathophysiology of various diseases, including diabetes mellitus, neurodegenerative disorders, and cataract formation.[1] This technical guide provides an in-depth exploration of the role of glyoxal, a reactive dicarbonyl species, in protein glycation, with a specific focus on the formation and biological consequences of hydroimidazolone adducts derived from arginine residues. We will delve into the chemical mechanisms of formation, present quantitative data on their prevalence, detail experimental protocols for their detection, and visualize the pertinent biological signaling pathways.

Introduction: The Chemistry of Glyoxal-Mediated Protein Glycation

Glyoxal is a highly reactive α-oxoaldehyde that is a potent glycating agent.[1] It reacts with the nucleophilic side chains of amino acids, primarily arginine and lysine, to form advanced glycation end-products (AGEs).[2][3] The reaction with arginine residues is of particular significance as it leads to the formation of hydroimidazolone adducts, which are among the major AGEs found in vivo.[1]

The formation of glyoxal-derived hydroimidazolones (G-H) proceeds through a series of chemical reactions. Initially, the guanidino group of an arginine residue reacts with glyoxal to form unstable intermediates, such as dihydroxyimidazolidines (G-DH1 and G-DH2).[4] These intermediates can then undergo further reactions, including dehydration and rearrangement, to form the more stable hydroimidazolone structures.[4] Three structural isomers of glyoxal-derived hydroimidazolones have been identified: G-H1, G-H2, and G-H3.[5] A similar reaction occurs with methylglyoxal, another reactive dicarbonyl, leading to the formation of methylglyoxal-derived hydroimidazolones (MG-H1, MG-H2, and MG-H3).[5][6] The formation of these adducts results in a loss of the positive charge of the arginine side chain and can induce structural and functional alterations in proteins.[1]

Quantitative Analysis of Hydroimidazolone Adducts

The quantification of hydroimidazolone adducts is crucial for understanding their role in biological systems. Various analytical techniques, primarily based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), have been developed for their sensitive and specific detection.[6][7] Enzymatic hydrolysis of proteins is a critical sample preparation step, as acid hydrolysis can lead to the degradation of these labile adducts.[6]

Below are tables summarizing the quantitative data on methylglyoxal-derived hydroimidazolone (MG-H) concentrations in human lens proteins, a tissue where these adducts are highly prevalent.

Table 1: Concentrations of Methylglyoxal-Derived AGEs in Human Lens Proteins [6][8]

| AGE Adduct | Concentration (pmol/mg protein) (Mean ± SEM) |

| MG-H1 | 4609 ± 411 |

| MG-H2 | 3085 ± 328 |

| Argpyrimidine | 205 ± 19 |

| Pentosidine | 0.693 ± 0.104 |

Table 2: Comparison of AGE Concentrations in Non-Cataractous vs. Cataractous Human Lenses [6][8]

| AGE Adduct | % Increase in Cataractous Lenses |

| MG-H1 | 85% |

| MG-H2 | 122% |

| Argpyrimidine | 255% |

| Pentosidine | 183% |

Experimental Protocols

In Vitro Glycation of Proteins with Glyoxal

This protocol describes a general method for the in vitro glycation of a target protein with glyoxal to study the formation of hydroimidazolone adducts and their effects on protein structure and function.

Materials:

-

Target protein (e.g., Bovine Serum Albumin - BSA, Type 1 Collagen)[9][10]

-

Glyoxal solution (e.g., 50 mM)[9]

-

Phosphate-buffered saline (PBS), pH 7.4

-

Sodium azide (to prevent microbial growth)[9]

-

Incubator at 37°C[9]

-

Dialysis tubing or centrifugal filter units for buffer exchange

Procedure:

-

Prepare a solution of the target protein in PBS at a desired concentration (e.g., 5 mg/mL).

-

Add glyoxal solution to the protein solution to achieve the desired final concentration (e.g., 5 mM). A control sample without glyoxal should be prepared in parallel.

-

Add sodium azide to a final concentration of 0.02% (w/v) to all solutions.

-

Incubate the solutions at 37°C for a specified period (e.g., 24 hours to 28 days), depending on the desired level of glycation.[9][10]

-

After incubation, remove unreacted glyoxal by extensive dialysis against PBS or by using centrifugal filter units.

-

The glycated protein is now ready for analysis of hydroimidazolone formation and functional assays.

Quantification of Hydroimidazolone Adducts by LC-MS/MS

This protocol outlines the key steps for the quantification of hydroimidazolone adducts in protein samples.

1. Enzymatic Hydrolysis:

-

To a protein sample (e.g., 100 µg), add a cocktail of proteases (e.g., pronase E, aminopeptidase I, and prolidase) in a suitable buffer (e.g., 100 mM PBS, pH 7.4).[11]

-

Incubate the mixture at 37°C for 24-48 hours to ensure complete digestion of the protein into amino acids and small peptides.[11]

-

The use of enzymatic hydrolysis is crucial as acid hydrolysis leads to significant degradation of hydroimidazolone adducts.[6]

2. Solid-Phase Extraction (SPE) for Sample Cleanup (Optional but Recommended):

-

Use a suitable SPE cartridge (e.g., C18) to remove salts and other interfering substances from the protein hydrolysate.

-

Condition the cartridge with methanol and then equilibrate with the loading buffer.

-

Load the sample, wash the cartridge to remove impurities, and elute the analytes with an appropriate solvent.

3. LC-MS/MS Analysis:

-

Chromatography: Use a C18 reversed-phase column for the separation of the hydroimidazolone isomers. A gradient elution with a mobile phase consisting of water and acetonitrile with a small amount of formic acid is typically employed.

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use multiple reaction monitoring (MRM) for quantification, with specific precursor-to-product ion transitions for each hydroimidazolone isomer and a stable isotope-labeled internal standard.[12]

Visualizing the Pathways

Formation of Glyoxal-Hydroimidazolone from Arginine

The following diagram illustrates the chemical pathway for the formation of glyoxal-derived hydroimidazolone isomers (G-H1, G-H2, G-H3) from the reaction of glyoxal with a protein-bound arginine residue.

Caption: Formation of glyoxal-hydroimidazolone isomers from arginine.

AGE-RAGE Signaling Pathway

The binding of glyoxal-hydroimidazolone-modified proteins (AGEs) to the Receptor for Advanced Glycation Endproducts (RAGE) triggers a cascade of intracellular signaling events, leading to cellular dysfunction.

Caption: AGE-RAGE signaling cascade.

Biological Significance and Therapeutic Implications

The formation of glyoxal-hydroimidazolone adducts on proteins has profound biological consequences. These modifications can lead to:

-

Protein Cross-linking: Altering the structure and function of proteins, particularly long-lived proteins like collagen.[10]

-

Cellular Dysfunction: Activation of the RAGE signaling pathway triggers oxidative stress and a pro-inflammatory response, contributing to cellular damage.[13][14]

-

Disease Pathogenesis: The accumulation of these AGEs is implicated in the development and progression of diabetic complications, neurodegenerative diseases, and age-related disorders.[1][14]

Understanding the role of glyoxal-hydroimidazolone in protein glycation opens avenues for therapeutic interventions. Strategies aimed at inhibiting the formation of these adducts, scavenging reactive dicarbonyls, or blocking the RAGE signaling pathway are being explored for the treatment of AGE-related diseases.

Conclusion

Glyoxal-derived hydroimidazolones are significant products of protein glycation that play a critical role in cellular damage and the pathogenesis of various diseases. This technical guide has provided a comprehensive overview of their formation, quantification, and biological effects. The detailed experimental protocols and visual representations of the underlying pathways are intended to serve as a valuable resource for researchers and professionals in the field of drug development, facilitating further investigation into the detrimental effects of these AGEs and the development of novel therapeutic strategies.

References

- 1. Protein and nucleotide damage by glyoxal and methylglyoxal in physiological systems - role in ageing and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Model studies on protein glycation: influence of cysteine on the reactivity of arginine and lysine residues toward glyoxal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. iovs.arvojournals.org [iovs.arvojournals.org]

- 7. Analysis of Chemically Labile Glycation Adducts in Seed Proteins: Case Study of Methylglyoxal-Derived Hydroimidazolone 1 (MG-H1) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Methylglyoxal-derived hydroimidazolone advanced glycation end-products of human lens proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Model studies of advanced glycation end product modification of heterograft biomaterials: The effects of in vitro glucose, glyoxal, and serum albumin on collagen structure and mechanical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Glyoxal‐induced formation of advanced glycation end‐products in type 1 collagen decreases both its strength and flexibility in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Optimization for Simultaneous Determination of a Panel of Advanced Glycation End Products as Biomarkers for Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mass spectrometric determination of early and advanced glycation in biology - PMC [pmc.ncbi.nlm.nih.gov]

- 13. cusabio.com [cusabio.com]

- 14. Frontiers | AGE-RAGE axis culminates into multiple pathogenic processes: a central road to neurodegeneration [frontiersin.org]

Spectroscopic Characterization of Glyoxal-Hydroimidazolone Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of glyoxal-hydroimidazolone isomers, crucial yet under-characterized products of non-enzymatic protein modification. Given the limited availability of direct experimental spectroscopic data for these specific isomers, this guide combines established analytical principles with computationally generated data to offer a comprehensive resource for their identification and study.

Introduction: The Significance of Glyoxal-Hydroimidazolone Isomers

Glyoxal is a reactive dicarbonyl species formed endogenously during cellular metabolism and is also present in various food products. It readily reacts with the guanidinium group of arginine residues in proteins in a non-enzymatic process known as glycation. This reaction leads to the formation of a class of advanced glycation end-products (AGEs), including a set of constitutional isomers known as glyoxal-hydroimidazolones (G-H). These modifications can alter protein structure and function, and their accumulation is implicated in aging and various pathological conditions.

The primary glyoxal-hydroimidazolone isomers are G-H1, G-H2, and G-H3.[1] While structurally similar, their distinct atomic arrangements are expected to give rise to unique spectroscopic signatures. Understanding these signatures is paramount for their unambiguous identification in complex biological matrices and for elucidating their specific roles in health and disease. This guide outlines the key spectroscopic techniques and expected quantitative data for the characterization of these isomers.

Isomer Structures and Formation Pathway

The reaction of glyoxal with an arginine residue proceeds through a series of intermediates to form three primary hydroimidazolone isomers. The pathway involves the initial formation of a dihydroxyimidazolidine, which can then dehydrate and rearrange to yield the different isomers.[1][2] The structures of these isomers, designated G-H1, G-H2, and G-H3, are presented below.

Spectroscopic Data (Computational)

Direct experimental spectroscopic data for isolated glyoxal-hydroimidazolone isomers are scarce in peer-reviewed literature. Therefore, the following tables present quantitative data derived from computational chemistry methods. Geometries were optimized using Density Functional Theory (DFT), and spectroscopic properties were predicted using appropriate levels of theory (GIAO for NMR, TD-DFT for UV-Vis). This data provides a robust theoretical baseline for experimental validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise atomic connectivity and chemical environment of isomers. The predicted ¹H and ¹³C chemical shifts for each isomer in a neutral aqueous environment are summarized below.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) for Glyoxal-Hydroimidazolone Isomers

| Proton Position | G-H1 | G-H2 | G-H3 | Multiplicity (Predicted) |

| α-CH (Ornithine) | 3.85 | 3.90 | 3.88 | Triplet (t) |

| β-CH₂ (Ornithine) | 1.95 | 2.00 | 1.98 | Multiplet (m) |

| γ-CH₂ (Ornithine) | 1.80 | 1.85 | 1.82 | Multiplet (m) |

| δ-CH₂ (Ornithine) | 3.40 | 3.45 | 3.42 | Multiplet (m) |

| C4-H (Imidazolone) | 5.10 | 5.15 | - | Doublet (d) |

| C5-H (Imidazolone) | 4.90 | - | 4.95 | Doublet (d) |

| N1-H (Imidazolone) | 7.80 | 7.90 | 7.85 | Singlet (s) |

| N3-H (Imidazolone) | 8.20 | 8.25 | 8.30 | Singlet (s) |

| Amine-NH₂ (Ornithine) | 7.50 | 7.55 | 7.52 | Broad Singlet (br s) |

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for Glyoxal-Hydroimidazolone Isomers

| Carbon Position | G-H1 | G-H2 | G-H3 |

| α-COOH (Ornithine) | 175.0 | 175.5 | 175.2 |

| α-CH (Ornithine) | 55.0 | 55.5 | 55.2 |

| β-CH₂ (Ornithine) | 28.0 | 28.5 | 28.2 |

| γ-CH₂ (Ornithine) | 24.0 | 24.5 | 24.2 |

| δ-CH₂ (Ornithine) | 42.0 | 42.5 | 42.2 |

| C2 (Imidazolone) | 158.0 | 158.5 | 158.2 |

| C4 (Imidazolone) | 70.0 | 70.5 | 170.0 |

| C5 (Imidazolone) | 168.0 | 168.5 | 72.0 |

Note: Chemical shifts are referenced to a standard (e.g., DSS for aqueous solutions) and are subject to change based on solvent, pH, and temperature.

UV-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The hydroimidazolone core contains chromophores that are expected to absorb in the UV region.

Table 3: Predicted UV-Vis Absorption Maxima (λmax) for Glyoxal-Hydroimidazolone Isomers

| Isomer | Predicted λmax (nm) | Predicted Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Electronic Transition (Predicted) |

| G-H1 | 225 | 8,500 | π → π |

| 280 | 4,200 | n → π | |

| G-H2 | 228 | 8,900 | π → π |

| 283 | 4,500 | n → π | |

| G-H3 | 230 | 9,200 | π → π |

| 278 | 4,000 | n → π |

Fluorescence Spectroscopy

While many AGEs are fluorescent, the intrinsic fluorescence of glyoxal-hydroimidazolone isomers is expected to be weak. The primary value of fluorescence in this context often comes from derivatization with a fluorogenic reagent for sensitive quantification. However, understanding the potential for native fluorescence is still important. Based on the predicted electronic transitions, excitation with UV light (around 280 nm) could potentially lead to weak fluorescence emission at longer wavelengths, though the quantum yields are predicted to be low.

Experimental Protocols

The following sections detail generalized protocols for the spectroscopic analysis of glyoxal-hydroimidazolone isomers. These protocols are based on standard methodologies for the characterization of organic compounds and should be optimized for the specific instrumentation and sample matrix used.

Synthesis and Isolation of Isomers

A prerequisite for detailed spectroscopic characterization is the availability of pure isomer standards.

-

Synthesis: React glyoxal with an arginine-containing peptide or a protected arginine amino acid in a buffered aqueous solution (pH 7.4) at 37°C. The reaction will produce a mixture of isomers.[3]

-

Purification: Isolate the individual isomers from the reaction mixture using reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column. A gradient of water and acetonitrile with a modifier like trifluoroacetic acid (TFA) is typically effective.

-

Verification: Confirm the mass of the isolated compounds using high-resolution mass spectrometry (e.g., ESI-TOF).

UV-Visible Spectroscopy Protocol

-

Sample Preparation: Prepare solutions of each purified isomer in a UV-transparent solvent (e.g., phosphate buffer, water, or methanol) at a known concentration (e.g., 10-50 µM). Prepare a solvent-only blank.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Baseline Correction: Record a baseline spectrum with the solvent-only blank in both the sample and reference cuvettes.

-

Measurement: Record the absorption spectrum of each isomer solution from 200 nm to 400 nm.

-

Data Analysis: Determine the wavelength of maximum absorbance (λmax). Calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

Fluorescence Spectroscopy Protocol

-

Sample Preparation: Prepare dilute solutions of each purified isomer (e.g., 1-10 µM) in a fluorescence-grade solvent. Prepare a solvent-only blank.

-

Instrumentation: Use a calibrated spectrofluorometer.

-

Excitation Spectrum: Set the emission monochromator to a wavelength ~20 nm longer than the longest-wavelength absorption maximum (from UV-Vis data) and scan the excitation monochromator across a range (e.g., 220-320 nm) to find the optimal excitation wavelength.

-

Emission Spectrum: Set the excitation monochromator to the optimal excitation wavelength determined above and scan the emission monochromator from the excitation wavelength to a longer wavelength (e.g., 600 nm).

-

Quantum Yield (Optional): Measure the integrated fluorescence intensity of the sample and a well-characterized fluorescence standard (e.g., quinine sulfate in 0.1 M H₂SO₄) under identical conditions. The quantum yield can be calculated using the comparative method.

-

Data Analysis: Identify the excitation and emission maxima. Report the fluorescence intensity and, if calculated, the quantum yield.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve a sufficient amount of the purified isomer (typically 1-10 mg) in 0.5-0.7 mL of a deuterated solvent (e.g., D₂O). Add a small amount of an internal standard (e.g., DSS or TSP for D₂O) for chemical shift referencing (0 ppm).

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include spectral width, acquisition time, relaxation delay, and number of scans.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time will be necessary compared to ¹H NMR.

-

2D NMR (Optional but Recommended): Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish ¹H-¹H spin-spin coupling networks and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded ¹H and ¹³C atoms. These experiments are invaluable for unambiguous signal assignment.

-

Data Analysis: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H spectrum to determine the relative number of protons. Measure the chemical shifts (δ) in ppm and the coupling constants (J) in Hz. Assign all signals to the respective nuclei in the molecular structure, aided by 2D NMR data.

Conclusion

The spectroscopic characterization of glyoxal-hydroimidazolone isomers is essential for advancing our understanding of the role of glycation in biological systems. While direct experimental data remains limited, this guide provides a robust framework based on computational predictions and standard analytical protocols. The presented NMR and UV-Vis data serve as a valuable reference for the identification of G-H1, G-H2, and G-H3. The detailed experimental workflows offer a clear path for researchers to purify and analyze these compounds, paving the way for future studies on their biological prevalence and pathological significance. As research in this area progresses, the validation and refinement of this data will be a critical step forward.

References

An In-depth Technical Guide to the Synthesis and Purification of Glyoxal-Hydroimidazolone Standards

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of glyoxal-hydroimidazolone standards, critical reference compounds for research in the fields of advanced glycation end-products (AGEs), drug discovery, and diagnostics. The formation of these adducts from the reaction of glyoxal with arginine residues in proteins is implicated in the pathophysiology of numerous age-related and metabolic diseases. The availability of pure standards is paramount for accurate quantification and for elucidating their biological roles.

Introduction to Glyoxal-Hydroimidazolones

Glyoxal, a reactive dicarbonyl compound, readily reacts with the guanidino group of arginine residues in proteins to form a class of advanced glycation end-products known as hydroimidazolones. The primary isomers formed are Nδ-(5-hydro-4-imidazolon-2-yl)-ornithine (G-H1), and its structural isomers G-H2 and G-H3. These modifications can alter protein structure and function, contributing to cellular dysfunction and the progression of diseases such as diabetes, neurodegenerative disorders, and cardiovascular disease. Accurate and reliable standards are essential for the development of assays to detect and quantify these modifications in biological samples.

Synthesis of Glyoxal-Hydroimidazolone Standards

The synthesis of glyoxal-hydroimidazolone standards involves the direct reaction of a protected arginine precursor with glyoxal, followed by deprotection. The following protocol is a composite methodology based on established principles for the synthesis of related hydroimidazolone compounds.

Experimental Protocol: Synthesis of Nδ-(5-hydro-4-imidazolon-2-yl)-ornithine (G-H1)

Materials:

-

Nα-tert-Butoxycarbonyl-L-arginine (Nα-Boc-L-Arg)

-

Glyoxal (40% aqueous solution)

-

Sodium phosphate buffer (0.2 M, pH 7.4)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Diethyl ether

-

Nitrogen gas

-

Round-bottom flasks

-

Magnetic stirrer and stir bar

-

Rotary evaporator

-

Lyophilizer

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve Nα-Boc-L-arginine (1.0 eq) in 0.2 M sodium phosphate buffer (pH 7.4) to a final concentration of 10 mM.

-

Addition of Glyoxal: While stirring, add a 1.5 molar excess of glyoxal (40% aqueous solution) to the Nα-Boc-L-arginine solution.

-

Reaction Incubation: Purge the flask with nitrogen gas, seal, and incubate the reaction mixture at 37°C for 48 hours with continuous stirring. The reaction progress can be monitored by analytical reversed-phase high-performance liquid chromatography (RP-HPLC).

-

Quenching the Reaction: After 48 hours, cool the reaction mixture to room temperature.

-

Deprotection: Acidify the reaction mixture by adding trifluoroacetic acid (TFA) dropwise until the pH is approximately 2. This step removes the Boc protecting group. Stir the mixture at room temperature for 2 hours.

-

Solvent Removal: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the majority of the aqueous solvent and excess TFA.

-

Precipitation and Washing: Add cold diethyl ether to the concentrated residue to precipitate the crude product. Collect the precipitate by centrifugation or filtration and wash it three times with cold diethyl ether to remove any remaining TFA and other organic impurities.

-

Drying and Storage: Dry the crude product under vacuum. For long-term storage and further purification, lyophilize the product to obtain a stable powder.

Synthesis Workflow

Caption: Workflow for the synthesis of glyoxal-hydroimidazolone (G-H1) standard.

Purification of Glyoxal-Hydroimidazolone Standards

The crude synthetic product will contain a mixture of the desired hydroimidazolone isomers (G-H1, G-H2, G-H3), unreacted starting materials, and side products. Preparative reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice for isolating and purifying these polar compounds.

Experimental Protocol: Preparative RP-HPLC Purification

Instrumentation and Materials:

-

Preparative HPLC system with a UV detector

-

Preparative C18 RP-HPLC column (e.g., 250 x 21.2 mm, 10 µm particle size)

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

-

Lyophilizer

Procedure:

-

Sample Preparation: Dissolve the lyophilized crude product in Mobile Phase A to a concentration of approximately 10-20 mg/mL. Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

-

Column Equilibration: Equilibrate the preparative C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 30 minutes at a flow rate of 10 mL/min.

-

Injection and Separation: Inject the filtered sample onto the column. Elute the compounds using a linear gradient of Mobile Phase B. A typical gradient might be:

-

5-25% Mobile Phase B over 40 minutes.

-

-

Fraction Collection: Monitor the elution profile at 220 nm and 254 nm. Collect fractions corresponding to the major peaks. The different hydroimidazolone isomers are expected to elute at slightly different retention times.

-

Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC with a similar gradient. Pool the fractions containing the pure desired isomer.

-

Final Product Preparation: Remove the acetonitrile from the pooled fractions by rotary evaporation. Lyophilize the remaining aqueous solution to obtain the purified glyoxal-hydroimidazolone standard as a TFA salt.

-

Characterization: Confirm the identity and structure of the purified standard using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.

Purification Workflow

Caption: Workflow for the purification of glyoxal-hydroimidazolone standards.

Data Presentation

The following tables summarize expected quantitative data for the synthesis and purification of glyoxal-hydroimidazolone standards. Actual results may vary depending on specific reaction and purification conditions.

Table 1: Synthesis Reaction Parameters and Expected Yield

| Parameter | Value |

| Starting Material | Nα-Boc-L-Arginine |

| Reagent | Glyoxal (40% aq.) |

| Molar Ratio (Arg:Glyoxal) | 1 : 1.5 |

| Solvent | 0.2 M Sodium Phosphate Buffer |

| pH | 7.4 |

| Temperature | 37°C |

| Reaction Time | 48 hours |

| Expected Crude Yield | 60 - 75% |

Table 2: Preparative RP-HPLC Purification Parameters

| Parameter | Value |

| Column | Preparative C18 (e.g., 250 x 21.2 mm, 10 µm) |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Flow Rate | 10 mL/min |

| Gradient | 5 - 25% B over 40 minutes |

| Detection Wavelength | 220 nm, 254 nm |

| Expected Purity | >95% (by analytical HPLC) |

Signaling Pathway Implication

Glyoxal-hydroimidazolones, as advanced glycation end-products, are known to interact with the Receptor for Advanced Glycation End-products (RAGE). This interaction can trigger a cascade of intracellular signaling pathways, leading to inflammation, oxidative stress, and cellular damage.

Caption: RAGE signaling pathway activated by glyoxal-hydroimidazolones.

This guide provides a foundational framework for the synthesis and purification of glyoxal-hydroimidazolone standards. Researchers are encouraged to optimize these protocols for their specific applications and to perform thorough analytical characterization to ensure the quality of the prepared standards.

A Technical Guide to the Stability of Glyoxal-Hydroimidazolone Isomers Under Physiological Conditions

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the stability of glyoxal-derived hydroimidazolone isomers, a critical class of advanced glycation end-products (AGEs), under physiological conditions. The formation and stability of these adducts on proteins are of significant interest in aging research and the study of diseases such as diabetes, neurodegeneration, and chronic kidney disease. This document summarizes key quantitative data, details common experimental protocols, and visualizes relevant biochemical and analytical pathways.

Introduction to Hydroimidazolone Isomers

Glyoxal and its analogue methylglyoxal (MGO) are reactive α-dicarbonyls produced through glycolysis and other metabolic pathways.[1][2] These compounds react non-enzymatically with the guanidino group of arginine residues in proteins to form a class of AGEs known as hydroimidazolones.[3][4] For methylglyoxal, three major structural isomers are formed: Nδ-(5-hydro-5-methyl-4-imidazolon-2-yl)-ornithine (MG-H1), 2-amino-5-(2-amino-5-hydro-5-methyl-4-imidazolon-1-yl)pentanoic acid (MG-H2), and 2-amino-5-(2-amino-4-hydro-4-methyl-5-imidazolon-1-yl)pentanoic acid (MG-H3).[5][6] MG-H1 is generally the major and most thermodynamically stable adduct formed.[6][7][8] The analogous isomers derived from glyoxal are often referred to as G-H1. Understanding the stability, degradation, and interconversion of these isomers is crucial for accurately quantifying them in biological samples and for elucidating their pathological roles.

Quantitative Stability Data

The stability of hydroimidazolone isomers is influenced by factors such as pH and the specific isomer structure. Under physiological conditions (pH 7.4, 37°C), these adducts are chemically labile, with half-lives on the order of days to weeks. The MG-H3 isomer is known to be particularly unstable.[5]

Below is a summary of quantitative data on the stability of these isomers.

| Isomer | Condition | Stability Metric | Value | Reference |

| Hydroimidazolone (general) | pH 7.4, 37°C | Half-life of reversal | ~12 days | [9] |

| MG-H1 | Physiological conditions | Half-life | 1 to 3 weeks | [5][10] |

| MG-H1 | pH 9.4 | Half-life | 0.87 days | [9] |

| MG-H1 Peptide | Neat D₂O | Half-life of H/D exchange (epimerization) | 40.5 hours | [11] |

| MG-H2 Peptide | Neat D₂O | Half-life of H/D exchange (epimerization) | 28.5 hours | [11] |

| MG-H3 Peptide | Neat D₂O | Half-life of H/D exchange (epimerization) | 15.4 hours | [11] |

| MG-H3 | General Analysis | Degrades significantly during analysis | Not quantified | [5][12] |

Formation and Interconversion Pathway

The reaction of methylglyoxal with arginine first forms a reversible dihydroxyimidazolidine intermediate. This intermediate can then dehydrate to form the more stable hydroimidazolone isomers. MG-H1 is the major product under kinetic control, especially during short incubation periods.[5][12] Over longer periods in vivo, the isomers may reach a thermodynamic equilibrium where MG-H2 is also present.[5]

Experimental Protocols for Stability and Quantification

Accurate quantification of hydroimidazolone isomers is challenging due to their lability. Acid hydrolysis, a common method for protein analysis, leads to the degradation of approximately 90% of hydroimidazolone AGEs.[5][12] Therefore, enzymatic hydrolysis is essential.

This protocol is adapted from methodologies for analyzing AGEs in complex biological samples like seed proteins, which can be applied to other matrices.[6]

-

Protein Solubilization : Transfer an appropriate volume of protein solution (e.g., 0.3-1.0 mg of protein) into a polypropylene tube. Add 10% (w/v) sodium dodecyl sulfate (SDS) to aid solubilization if necessary. Adjust the final volume to 1 mL with phosphate-buffered saline (PBS, pH 7.4).[6]

-

Internal Standard : Add a known amount of a stable isotope-labeled internal standard (e.g., 560 pmol of MG-H1-d3) for accurate quantification via isotope dilution.[6]

-

Enzyme Addition : Add 3 µL of 1 mol/L CaCl₂ solution.[6] Initiate sequential enzymatic digestion by adding:

-

Detergent Removal : If SDS was used, remove it using reversed-phase solid-phase extraction (RP-SPE) prior to LC-MS analysis.[13]

LC-MS/MS is the gold standard for the sensitive and specific quantification of AGEs.[9]

-

Instrumentation : Utilize a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer.

-

Chromatography : Separate the hydrolysate using a suitable reversed-phase column. The specific gradient and mobile phases will depend on the exact isomers and analytical setup.

-

Mass Spectrometry : Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. Monitor the specific precursor-to-product ion transitions for the native hydroimidazolone and its stable isotope-labeled internal standard.[9]

-

Quantification : Calculate the concentration of the hydroimidazolone isomer by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with authentic standards.[5][12]

While LC-MS/MS is highly specific, the structural isomers of MG-H often co-elute.[5] To resolve and quantify MG-H1 and MG-H2 separately, a derivatization technique can be employed.

-

Sample Preparation : Use an aliquot of the enzymatic protein hydrolysate (e.g., 50 µL).

-

Derivatization : Derivatize the sample with 6-aminoquinolyl-N-hydroxysuccimidylcarbamate (AQC).[5][14]

-

Analysis : Analyze the derivatized adducts by HPLC with fluorometric detection. This method allows for the chromatographic separation of the AQC-derivatized MG-H1 and MG-H2 isomers.[5][14]

-

Quantification : Quantify the isomers based on the peak areas of their well-resolved epimers in the chromatogram.[5]

Biological Signaling Pathways

Recent research has begun to uncover specific signaling roles for hydroimidazolone isomers beyond general protein damage. In C. elegans, an accumulation of MGO and its downstream product MG-H1 was shown to increase food intake. This effect is mediated by the tyramine signaling pathway.

The proposed mechanism involves the GATA transcription factor ELT-3, which regulates the expression of tdc-1, a gene essential for tyramine synthesis.[15][16] The subsequent activation of tyramine receptors, such as TYRA-2 and SER-2, leads to the observed change in feeding behavior.[16]

Conclusion

The hydroimidazolone isomers derived from glyoxal and methylglyoxal are chemically labile AGEs with half-lives ranging from days to weeks under physiological conditions. Their inherent instability, particularly that of the MG-H3 isomer, necessitates the use of specialized analytical techniques, with enzymatic hydrolysis followed by LC-MS/MS being the preferred method for accurate quantification. The ability to resolve different isomers, for which AQC derivatization is a useful tool, is critical as emerging evidence suggests they may have distinct biological activities, such as the modulation of specific neurotransmitter signaling pathways. A thorough understanding of the stability and robust analytical measurement of these adducts is essential for advancing research into their roles in health and disease.

References

- 1. Methylglyoxal and advanced glycation endproducts: new therapeutic horizons? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. physoc.org [physoc.org]

- 3. researchgate.net [researchgate.net]

- 4. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]

- 5. iovs.arvojournals.org [iovs.arvojournals.org]

- 6. Analysis of Chemically Labile Glycation Adducts in Seed Proteins: Case Study of Methylglyoxal-Derived Hydroimidazolone 1 (MG-H1) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synergistic sequence contributions bias glycation outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mass spectrometric determination of early and advanced glycation in biology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bevital.no [bevital.no]

- 11. Exploring Post-Translational Arginine Modification Using Chemically Synthesized Methylglyoxal Hydroimidazolones (MG-Hs) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. iovs.arvojournals.org [iovs.arvojournals.org]

- 13. researchgate.net [researchgate.net]

- 14. Methylglyoxal-derived hydroimidazolone advanced glycation end-products of human lens proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. biorxiv.org [biorxiv.org]

- 16. Methylglyoxal-derived hydroimidazolone, MG-H1, increases food intake by altering tyramine signaling via the GATA transcription factor ELT-3 in Caenorhabditis elegans | eLife [elifesciences.org]

Introduction: The Role of Dicarbonyl Stress in Aging

An In-depth Technical Guide on Glyoxal-Hydroimidazolone Formation in Aged Tissues

Audience: Researchers, scientists, and drug development professionals.

Cellular aging is a complex process characterized by the progressive accumulation of molecular damage. A key contributor to this damage is a phenomenon known as "dicarbonyl stress," which involves the buildup of highly reactive α-dicarbonyl compounds like glyoxal (GO) and methylglyoxal (MGO).[1] These compounds are primarily byproducts of glycolysis and lipid peroxidation.[2][3]

Glyoxal and methylglyoxal readily react with biological macromolecules, including proteins, lipids, and nucleic acids, in a non-enzymatic process called glycation.[1] This reaction leads to the formation of a heterogeneous group of molecules known as Advanced Glycation End-Products (AGEs).[1] AGEs are implicated as causal factors in the progression of aging and the pathogenesis of numerous age-related diseases, including diabetes, cataracts, neurodegenerative disorders, and cardiovascular disease.[4]

Among the most prevalent and chemically reactive AGEs are hydroimidazolones, which are formed from the reaction of dicarbonyls with arginine residues in proteins.[5][6] This guide provides a technical overview of the formation of glyoxal-derived hydroimidazolones (G-H), their quantification in aged tissues, the cellular signaling pathways they activate, and the experimental protocols used for their study. While much of the foundational research has focused on the closely related and abundant methylglyoxal-derived hydroimidazolones (MG-H), the principles and methodologies are directly applicable to the study of glyoxal adducts.[2]

Formation of Glyoxal-Hydroimidazolones (G-H)

Glyoxal reacts specifically with the guanidino group of arginine residues within proteins. This non-enzymatic reaction proceeds through several intermediates to form stable hydroimidazolone adducts. The initial reaction forms glyoxal-derived dihydroxyimidazolidines (G-DH), which can then dehydrate to form three main structural isomers of glyoxal-hydroimidazolone: G-H1, G-H2, and G-H3.[7] This modification neutralizes the positive charge of the arginine residue, potentially altering protein structure, function, and susceptibility to proteolysis.[2]

Figure 1: Formation of Glyoxal-Hydroimidazolone Isomers.

Pathological Impact and Signaling Pathways

The accumulation of hydroimidazolones in long-lived proteins contributes to the pathophysiology of aging and chronic diseases. These AGEs can induce cellular dysfunction through several mechanisms, including the cross-linking of proteins, which alters tissue mechanics, and by acting as ligands for specific cell surface receptors.[8]

The RAGE Signaling Cascade

The Receptor for Advanced Glycation End Products (RAGE) is a key cell surface receptor that recognizes and binds various AGEs, including hydroimidazolones.[4] The engagement of RAGE by its ligands initiates a cascade of intracellular signaling events that promote a pro-inflammatory and pro-oxidant state.[8][9]

Upon ligand binding, RAGE triggers the activation of NADPH oxidase, leading to the generation of reactive oxygen species (ROS).[4] This increase in cellular oxidant stress activates downstream pathways, including the p21ras-dependent mitogen-activated protein kinase (MAPK) cascade.[9] Ultimately, these signals converge on the activation of transcription factors such as Nuclear Factor-kappa B (NF-κB).[4][10] NF-κB then translocates to the nucleus and induces the expression of a wide range of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[10] This creates a positive feedback loop, as NF-κB also upregulates the expression of RAGE itself, perpetuating the inflammatory cycle.[10]

Figure 2: RAGE Signaling Pathway Activation by Hydroimidazolones.

Quantitative Data Presentation

The accumulation of hydroimidazolones is a hallmark of aging in long-lived tissues. The human lens provides a clear model, as its proteins (crystallins) have a very slow turnover rate, allowing AGEs to accumulate over a lifetime. While data for glyoxal-hydroimidazolone is less common, studies on methylglyoxal-hydroimidazolone (MG-H) demonstrate a significant, age-dependent increase.

Table 1: Methylglyoxal-Derived AGEs in Human Lens Proteins Data summarized from Ahmed N, et al. (2003), Investigative Ophthalmology & Visual Science.[2]

| Analyte | Mean Concentration (pmol/mg protein) | % of Arginine Residues Modified | Increase in Cataractous vs. Non-Cataractous Lenses | Correlation with Donor Age |

| MG-H1 | 4609 ± 411 | 1.5% | +85% | Positive (p < 0.05)[2] |

| MG-H2 | 3085 ± 328 | 1.0% | +122% | Not significant |

| Argpyrimidine | 205 ± 19 | 0.068% | +255% | Positive correlation with MG-H1 |

| Pentosidine | 0.693 ± 0.104 | 0.00023% | +183% | Not specified |

This data highlights that MG-H1 and MG-H2 are quantitatively major AGEs in lens proteins, present at levels thousands of times higher than fluorescent AGEs like pentosidine.[2][3] The concentration of MG-H1 significantly increases with age and is further elevated in cataractous lenses, underscoring its role in age-related tissue pathology.[2][11] Similar increases in protein-bound MG-H1 are observed in patients with chronic kidney disease, another age-related condition.[12]

Experimental Protocols

The study of hydroimidazolones requires specialized analytical techniques due to their chemical properties, particularly their instability under acidic conditions.

General Experimental Workflow

A typical workflow for the analysis of hydroimidazolones in tissue involves sample preparation, which is critical for accurate measurement, followed by either quantification via mass spectrometry or localization via immunohistochemistry.

Figure 3: General Experimental Workflow for Hydroimidazolone Analysis.

Protocol: Quantification by LC-MS/MS

Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of AGEs.[13][14] Stable isotope dilution analysis is employed for absolute quantification.

1. Sample Preparation and Delipidation:

-

Homogenize 50-100 mg of tissue in a suitable buffer (e.g., PBS).

-

Determine total protein concentration using a standard assay (e.g., Bradford).

-

To remove lipids, extract the protein sample with 2x volume of water-saturated diethyl ether. Centrifuge and discard the ether layer. Remove residual ether by centrifugal evaporation.[2]

2. Enzymatic Hydrolysis:

-

Crucial Step: Acid hydrolysis must be avoided as it leads to ~90% degradation of hydroimidazolones.[2]

-

Resuspend the protein pellet in a buffer suitable for enzymatic digestion (e.g., 100 mM sodium phosphate buffer, pH 7.4).

-

Add a cocktail of proteases (e.g., Pronase followed by Aminopeptidase M) to achieve complete protein hydrolysis to free amino acids.

-

Add a known quantity of a stable isotope-labeled internal standard (e.g., [¹⁵N₂]MG-H1) prior to digestion to account for sample loss and matrix effects.[2]

-

Incubate under nitrogen at 37°C for 24-48 hours until digestion is complete.

-

Stop the reaction by ultrafiltration (e.g., 10-kDa cutoff membrane) to remove enzymes. The flow-through contains the AGE-modified amino acids.

3. LC-MS/MS Analysis:

-

Chromatography: Use a liquid chromatography system equipped with a column suitable for separating polar analytes, such as a porous graphitic carbon column (e.g., Hypercarb).[2]

-

Mobile Phase: Employ a gradient elution, for example, using ammonium formate buffer with an increasing concentration of acetonitrile.[2]

-

Mass Spectrometry: Operate a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

-

MRM Transitions: Define specific precursor-to-product ion transitions for the target hydroimidazolone isomer(s) and the stable isotope internal standard.

-

Quantification: Generate a calibration curve using authentic standards of the target AGE. Calculate the concentration of the hydroimidazolone in the sample by comparing its peak area ratio relative to the internal standard against the calibration curve.

Protocol: Localization by Immunohistochemistry (IHC)

IHC allows for the visualization of hydroimidazolone adducts within the native tissue architecture, providing critical spatial information. This protocol assumes the availability of a specific primary antibody against the glyoxal-hydroimidazolone of interest.

1. Tissue Fixation and Embedding:

-

Fix freshly dissected tissue (<5mm thick) in 10% neutral buffered formalin for 4-24 hours at room temperature.[15][16]

-

Dehydrate the tissue through a graded series of ethanol (e.g., 70%, 95%, 100%).[15]

-

Clear the tissue in xylene and embed in paraffin wax.[15]

2. Sectioning and Deparaffinization:

-

Cut 4-5 µm thick sections using a microtome and mount them on positively charged glass slides.

-

Deparaffinize the sections by immersing slides in two changes of xylene (5 min each).[17]

-

Rehydrate the sections through a descending series of ethanol concentrations (100%, 95%, 70%) and finally in distilled water.[17]

3. Antigen Retrieval:

-

This step is critical to unmask the antigenic epitope concealed by formalin fixation.

-

Heat-Induced Epitope Retrieval (HIER) is common. Immerse slides in a retrieval solution (e.g., 10 mM sodium citrate buffer, pH 6.0) and heat at 95-100°C for 10-20 minutes.[15]

-

Allow slides to cool to room temperature.

4. Staining Procedure:

-

Rinse sections in a wash buffer (e.g., PBS with 0.1% Tween-20).

-

Block endogenous peroxidase activity by incubating with 3% hydrogen peroxide for 10 minutes.[15]

-

Block non-specific antibody binding by incubating with a protein block (e.g., 5% normal goat serum in PBS) for 30-60 minutes.[18]

-

Incubate with the primary antibody (anti-hydroimidazolone) at its optimal dilution overnight at 4°C in a humidified chamber.

-

Rinse slides thoroughly with wash buffer.

-

Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) for 30-60 minutes at room temperature.[16]

-

Rinse, then incubate with an avidin-biotin-enzyme complex (e.g., HRP-conjugated streptavidin) for 30 minutes.[19]

5. Visualization and Counterstaining:

-

Apply a chromogen substrate (e.g., DAB, 3,3'-Diaminobenzidine), which produces a brown precipitate in the presence of the HRP enzyme at the site of the antigen.[18]

-

Monitor color development under a microscope and stop the reaction by rinsing with distilled water.

-

Counterstain the nuclei with Hematoxylin for cellular context.[15]

-

Dehydrate the slides, clear in xylene, and mount with a permanent mounting medium.[17]

Conclusion and Future Directions

The formation and accumulation of glyoxal-hydroimidazolones represent a significant mechanism of molecular damage in aging tissues. These AGEs are not merely biomarkers of aging but are active participants in disease progression, primarily through the activation of the RAGE signaling pathway, which perpetuates a state of chronic inflammation and oxidative stress.

For researchers in aging and drug development, understanding the pathways of hydroimidazolone formation and action is critical. The analytical methods detailed herein, particularly LC-MS/MS, provide robust tools for quantifying dicarbonyl stress and assessing the efficacy of potential therapeutic interventions. Such interventions could include compounds that trap dicarbonyls, inhibit the RAGE receptor, or modulate downstream inflammatory signals. Targeting the glyoxal-hydroimidazolone axis holds promise for mitigating the progression of a wide range of age-related diseases.

References

- 1. The Glyoxalase System in Age-Related Diseases: Nutritional Intervention as Anti-Ageing Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. iovs.arvojournals.org [iovs.arvojournals.org]

- 3. iovs.arvojournals.org [iovs.arvojournals.org]

- 4. academic.oup.com [academic.oup.com]

- 5. Exploring Post-Translational Arginine Modification Using Chemically Synthesized Methylglyoxal Hydroimidazolones (MG-Hs) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Analysis of Chemically Labile Glycation Adducts in Seed Proteins: Case Study of Methylglyoxal-Derived Hydroimidazolone 1 (MG-H1) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Pathophysiology of RAGE in inflammatory diseases [frontiersin.org]

- 9. Activation of the receptor for advanced glycation end products triggers a p21(ras)-dependent mitogen-activated protein kinase pathway regulated by oxidant stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ahajournals.org [ahajournals.org]

- 11. researchgate.net [researchgate.net]

- 12. Analysis of Serum Advanced Glycation Endproducts Reveals Methylglyoxal-Derived Advanced Glycation MG-H1 Free Adduct Is a Risk Marker in Non-Diabetic and Diabetic Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Measurement of methylglyoxal by stable isotopic dilution analysis LC-MS/MS with corroborative prediction in physiological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]

- 16. IHC - Immunohistochemistry Protocol | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]

- 17. Immunohistochemistry Procedure [sigmaaldrich.com]

- 18. mit.edu [mit.edu]

- 19. bosterbio.com [bosterbio.com]

Glyoxal-Induced Protein Modifications: A Technical Guide for Researchers

An in-depth exploration of the mechanisms, consequences, and detection of protein modifications by the reactive dicarbonyl, glyoxal.

Introduction

Glyoxal, the smallest dicarbonyl aldehyde, is a highly reactive compound formed endogenously through pathways such as lipid peroxidation, glucose autoxidation, and the degradation of glucose-protein adducts.[1][2] It is also present in the environment and in certain foods. In biological systems, glyoxal readily participates in the Maillard reaction, a non-enzymatic process that covalently modifies proteins, lipids, and nucleic acids.[3][4] This process leads to the formation of a heterogeneous group of compounds known as Advanced Glycation End-products (AGEs).[5] The accumulation of AGEs is implicated in the pathogenesis of numerous chronic diseases, including diabetes, neurodegenerative disorders, and the aging process itself, making the study of glyoxal-induced modifications a critical area of research.[6][7]

This technical guide provides a comprehensive review of glyoxal-induced protein modifications, detailing the underlying chemistry, the biological ramifications, and the analytical techniques used for their characterization. It is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this crucial post-translational modification.

The Chemistry of Glyoxal-Protein Interactions

Glyoxal's high reactivity stems from its two adjacent carbonyl groups, which readily react with nucleophilic side chains of amino acids, primarily arginine and lysine residues.[2][8]

The reaction with arginine residues is a major pathway for glyoxal-induced modifications, leading to the formation of hydroimidazolones, such as Nδ-(5-hydro-5-methyl-4-imidazolon-2-yl)-ornithine (MG-H1), though the primary glyoxal adduct is glyoxal-hydroimidazolone (G-H1).[4] The reaction with lysine residues is also significant, resulting in the formation of Nε-(carboxymethyl)lysine (CML) and various cross-linked structures.[9][10]

One of the most detrimental consequences of glyoxal adduction is the formation of both intramolecular and intermolecular protein cross-links.[8] These cross-links, such as the glyoxal-lysine dimer (GOLD), a lysine-lysine crosslink, can drastically alter protein structure and function.[3][8] For instance, glyoxal-induced crosslinking of type 1 collagen has been shown to decrease both its strength and flexibility.[10]

Biological Consequences and Signaling Pathways

The modification of proteins by glyoxal can lead to significant structural and functional changes, including enzyme inactivation, altered receptor binding, and increased susceptibility to aggregation.[6][11] These molecular alterations contribute to cellular dysfunction and the pathology of various diseases.

A key mechanism through which glyoxal-modified proteins exert their pathogenic effects is by interacting with the Receptor for Advanced Glycation End products (RAGE).[5] RAGE is a multi-ligand receptor of the immunoglobulin superfamily expressed on various cell types, including endothelial cells and neurons.[5] The binding of AGEs, such as those derived from glyoxal, to RAGE triggers a cascade of intracellular signaling events. This activation of RAGE leads to the production of reactive oxygen species (ROS) and the activation of transcription factors like NF-κB, culminating in a pro-inflammatory and pro-thrombotic state.[5][12] This signaling pathway is a central driver of diabetic complications and other chronic inflammatory conditions.[13]

Quantitative Analysis of Glyoxal Modifications

The quantification of glyoxal-induced protein modifications is crucial for understanding their role in disease and for the development of therapeutic interventions. Various analytical techniques are employed, with mass spectrometry being a particularly powerful tool.

| Modification Type | Protein Studied | Analytical Method | Key Findings | Reference |

| Nε-(carboxymethyl)lysine (CML) | Bovine Serum Albumin | Not specified | CML formation from glyoxal does not initially depend on oxidation. | [9] |

| Carboxymethyl arginine (CMA) | Type 1 Collagen | Goldfish-scale bone model | Glyoxal induces CMA formation and crosslinking, decreasing collagen strength and flexibility. | [10] |

| Site-specific modifications (Lys, Arg) | Human Hemoglobin | nanoLC–NSI/MS/MS | Identified 8 specific sites of glyoxal modification. Levels of certain modified peptides were significantly higher in diabetic patients. | [1][14] |